N-[(4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1,4]diazepin-2-yl)methyl]cyclopropanecarboxamide
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Overview
Description
N-[(4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1,4]diazepin-2-yl)methyl]cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring and a pyrimido[1,2-a][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1,4]diazepin-2-yl)methyl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Pyrimido[1,2-a][1,4]diazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropane Ring: This step often involves the use of cyclopropanation reagents such as diazomethane or Simmons-Smith reagents.
Amidation Reaction: The final step involves the coupling of the cyclopropane derivative with the pyrimido[1,2-a][1,4]diazepine core using amide bond-forming reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimido[1,2-a][1,4]diazepine core, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrimido[1,2-a][1,4]diazepine core is particularly interesting for its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, possibly as an antiviral or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1,4]diazepin-2-yl)methyl]cyclopropanecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimido[1,2-a][1,4]diazepine core. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a][1,4]diazepine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Cyclopropane Carboxamides: Compounds with a cyclopropane ring and an amide group, which may exhibit similar reactivity but lack the pyrimido[1,2-a][1,4]diazepine core.
Uniqueness
N-[(4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1,4]diazepin-2-yl)methyl]cyclopropanecarboxamide is unique due to the combination of its cyclopropane ring and pyrimido[1,2-a][1,4]diazepine core. This dual structural feature provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
N-[(4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1,4]diazepin-2-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-12-6-10(7-15-13(19)9-2-3-9)16-11-8-14-4-1-5-17(11)12/h6,9,14H,1-5,7-8H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZLBJDPLWPAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC(=CC(=O)N2C1)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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